![molecular formula C12H10F2N2S2 B6307086 Bis(3-fluoro-4-aminophenyl)disulfide CAS No. 16766-33-9](/img/structure/B6307086.png)
Bis(3-fluoro-4-aminophenyl)disulfide
Overview
Description
“Bis(3-fluoro-4-aminophenyl)disulfide” is a chemical compound with the CAS Number: 16766-33-9 . It has a molecular weight of 284.35 . The IUPAC name for this compound is 4,4’-disulfanediylbis(2-fluoroaniline) .
Molecular Structure Analysis
The InChI code for “Bis(3-fluoro-4-aminophenyl)disulfide” is 1S/C12H10F2N2S2/c13-9-5-7(1-3-11(9)15)17-18-8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“Bis(3-fluoro-4-aminophenyl)disulfide” is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
Bis(3-fluoro-4-aminophenyl)disulfide: Scientific Research Applications
Pharmaceutical Intermediates
Bis(3-fluoro-4-aminophenyl)disulfide may serve as an intermediate in pharmaceutical synthesis. Compounds with similar structures have been utilized in the development of various drugs, indicating potential use in this field .
Material Science: Self-Healing Polymers
This compound could potentially be used as a dynamic cross-linker in self-healing polymers. Similar disulfide compounds have demonstrated effectiveness in materials that can repair themselves at room temperature without external intervention .
Chemical Synthesis
In chemical synthesis, such disulfides may be involved in catalysis or as reagents due to their ability to form and break bonds under certain conditions, which could be useful in synthetic pathways .
Analytical Chemistry
Disulfides are often used in analytical chemistry for their redox properties, which could make Bis(3-fluoro-4-aminophenyl)disulfide valuable for developing new analytical methods or sensors .
Polymer Chemistry
The compound might find applications in polymer chemistry, particularly in the synthesis of copolymers where its disulfide bond could impart unique properties to the resulting material .
Reductive Cyclization
It may also be used in reductive cyclization reactions as a precursor or catalyst, facilitating the formation of new compounds through bond formation and cleavage .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(4-amino-3-fluorophenyl)disulfanyl]-2-fluoroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2S2/c13-9-5-7(1-3-11(9)15)17-18-8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJPVMGPAJCSRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)N)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287876 | |
Record name | Benzenamine, 4,4′-dithiobis[2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-fluoro-4-aminophenyl)disulfide | |
CAS RN |
16766-33-9 | |
Record name | Benzenamine, 4,4′-dithiobis[2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16766-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4,4′-dithiobis[2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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